

# Crystal Structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 1-Tosyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B1267752

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Disclaimer: The crystal structure for the specific compound **1-Tosyl-2,3-dihydroquinolin-4(1H)-one** is not publicly available in the searched crystallographic databases. This guide provides a detailed analysis of the closely related compound, 1-Tosyl-1,2,3,4-tetrahydroquinoline, which lacks the ketone group at the 4-position. The information presented here is intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the structural aspects of tosyl-protected quinoline derivatives.

## Introduction

Quinolines and their derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The tosyl protection of the nitrogen atom in the quinoline ring is a common strategy in synthetic chemistry to modify the electronic properties and reactivity of the molecule. Understanding the three-dimensional structure of these compounds is crucial for structure-based drug design and for elucidating their mechanism of action. This technical guide provides a comprehensive overview of the crystal structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline, including its crystallographic data, molecular geometry, and the experimental protocols for its synthesis and crystallization.

## Crystallographic Data

The crystal structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/n. A summary of

the crystal data and structure refinement parameters is presented in Table 1.[\[1\]](#)

Table 1: Crystal Data and Structure Refinement for 1-Tosyl-1,2,3,4-tetrahydroquinoline.[\[1\]](#)

Parameter	Value
Empirical formula	C <sub>16</sub> H <sub>17</sub> NO <sub>2</sub> S
Formula weight	287.37
Temperature	94 K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /n
Unit cell dimensions	a = 8.2176 (7) Å
	b = 8.0468 (6) Å
	c = 22.2439 (18) Å
	α = 90°
	β = 98.107 (4)°
	γ = 90°
Volume	1456.2 (2) Å <sup>3</sup>
Z	4
Density (calculated)	1.311 Mg/m <sup>3</sup>
Absorption coefficient	0.22 mm <sup>-1</sup>
F(000)	608
Crystal size	0.24 x 0.22 x 0.18 mm
Theta range for data collection	1.9 to 25.0°
Index ranges	-9 ≤ h ≤ 9, -9 ≤ k ≤ 9, -26 ≤ l ≤ 26
Reflections collected	20017
Independent reflections	2568 [R(int) = 0.046]
Completeness to theta = 25.0°	99.9 %

Refinement method	Full-matrix least-squares on $F^2$
Data / restraints / parameters	2568 / 0 / 182
Goodness-of-fit on $F^2$	1.09
Final R indices [ $I > 2\sigma(I)$ ]	$R1 = 0.039$ , $wR2 = 0.101$
R indices (all data)	$R1 = 0.046$ , $wR2 = 0.101$
Largest diff. peak and hole	0.23 and -0.37 e. $\text{\AA}^{-3}$

## Molecular Structure

The molecular structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline reveals key conformational features. The heterocyclic ring adopts a half-chair conformation.<sup>[1][2][3]</sup> The sum of the bond angles around the nitrogen atom is  $350.2^\circ$ , indicating a trigonal pyramidal geometry.<sup>[1][2][3]</sup> The dihedral angle between the planes of the two aromatic rings is  $47.74(10)^\circ$ .<sup>[1][2][3]</sup> In the crystal, molecules are linked by C-H...O hydrogen bonds, forming chains along the <sup>[4]</sup> direction.<sup>[1][2][3]</sup>

## Experimental Protocols

### Synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinoline<sup>[1]</sup>

The synthesis of the title compound is achieved through the reaction of 1,2,3,4-tetrahydroquinoline with 4-methylbenzene-1-sulfonylchloride. The detailed experimental procedure is as follows:

- To a stirred solution of 1,2,3,4-tetrahydroquinoline (10 mmol) in 30 mL of dry dichloroethane, add triethylamine (15 mmol) at a temperature of 0–5 °C.
- To this reaction mixture, add 4-methylbenzene-1-sulfonylchloride (12 mmol) dropwise.
- After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
- Wash the reaction mixture with a 5% aqueous solution of  $\text{Na}_2\text{CO}_3$  and then with brine.
- Dry the organic phase over anhydrous  $\text{Na}_2\text{SO}_4$  and concentrate it under vacuum to yield the crude product as a colorless solid.

- Recrystallize the crude product from a 1:1 mixture of ethyl acetate and hexane to obtain colorless prisms of 1-Tosyl-1,2,3,4-tetrahydroquinoline.

## Crystal Structure Determination[1]

The crystal structure was determined using single-crystal X-ray diffraction. The experimental workflow is outlined below:



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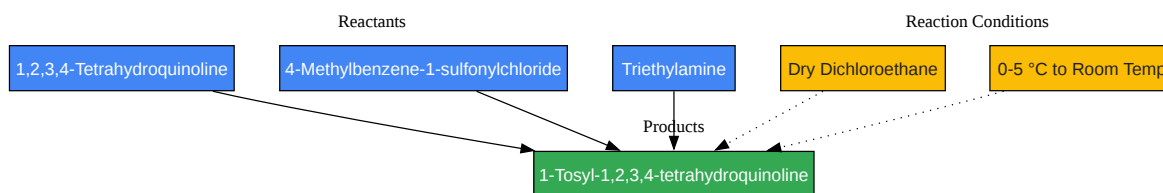
Experimental workflow for crystal structure determination.

A suitable single crystal was selected and mounted on a Bruker APEXII CCD diffractometer. Data was collected at 94 K using Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ). The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on  $F^2$  using SHELXL97.

## Signaling Pathways and Biological Activity

While no specific signaling pathways for **1-Tosyl-2,3-dihydroquinolin-4(1H)-one** have been described, the broader class of quinoline derivatives is known for a wide range of pharmacological activities. Tetrahydroquinoline compounds are core structures in molecules with antimalarial, antipsychotic, and estrogenic receptor activities.[1][2][3]

The logical relationship for the synthesis of the analyzed compound can be visualized as follows:



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Synthetic pathway for 1-Tosyl-1,2,3,4-tetrahydroquinoline.

## Conclusion

This technical guide has provided a detailed overview of the crystal structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline, a close analog of the requested **1-Tosyl-2,3-dihydroquinolin-4(1H)-one**. The presented crystallographic data, molecular geometry, and experimental protocols offer valuable insights for researchers in the fields of medicinal chemistry, crystallography, and drug development. While the crystal structure of the exact target molecule remains elusive in the public domain, the information on its tetrahydro- analog serves as a robust starting point for computational modeling and further synthetic explorations in this important class of heterocyclic compounds.

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